2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate
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Overview
Description
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate is a complex organic molecule with potential applications in various fields. Its structure combines a pyrimidinyl ring with a carboxylate group, leading to interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate involves multiple steps:
Formation of the pyrimidine ring: : Starting from appropriate precursors, the pyrimidine ring is synthesized via condensation reactions.
Attachment of the cyano group: : The cyano group is introduced through nucleophilic substitution or cyanation reactions.
Formation of the ester bond: : The ethyl carboxylate moiety is formed by esterification of 4-methylbenzenecarboxylic acid with ethanol.
Final coupling: : The pyrimidine derivative is coupled with the ester moiety under suitable conditions to yield the target compound.
Industrial Production Methods
For industrial production, scalable methods such as batch or continuous flow synthesis are employed. Catalysts, optimized reaction conditions, and high-purity starting materials ensure efficient synthesis and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate can undergo several types of reactions:
Oxidation: : Reaction with strong oxidizing agents can lead to the formation of new functional groups or degradation of the molecule.
Reduction: : Hydrogenation or reduction reactions can modify the cyano and pyrimidine groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, introducing new substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products could include carboxylic acids or hydroxylated derivatives.
Reduction products may involve amines or partially hydrogenated pyrimidines.
Substitution products depend on the specific reagents used, yielding a variety of modified pyrimidine derivatives.
Scientific Research Applications
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate finds applications in:
Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.
Biology: : Potential as a probe for studying biological processes or as a precursor to biologically active compounds.
Medicine: : Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: : Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets:
Pyrimidine ring: : May interact with nucleic acids or enzymes, modulating their function.
Cyano group: : Can undergo metabolic conversion, affecting cellular processes.
Carboxylate group: : Influences the compound's solubility and interaction with biological membranes.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate stands out due to its unique structural features:
Pyrimidine vs. Purine Derivatives: : Unlike purine-based compounds, it has a simpler ring structure with different biological targets.
Cyano Group: : Provides unique reactivity compared to derivatives lacking this group.
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine derivatives
Ethyl 4-methylbenzenecarboxylate derivatives
Cyano-substituted pyrimidines
Exploring and experimenting with such compounds can pave the way for new scientific discoveries and applications. Curious about something specific in this compound's chemistry?
Properties
IUPAC Name |
2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-2-4-11(5-3-10)14(20)22-7-6-18-9-12(8-16)13(19)17-15(18)21/h2-5,9H,6-7H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHABRILOGBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2C=C(C(=O)NC2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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